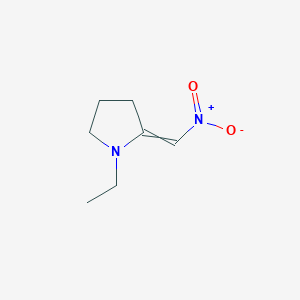

1-Ethyl-2-(nitromethylidene)pyrrolidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-2-(nitromethylidene)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXAUUYIGJZVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26171-04-0 | |

| Record name | 1-Ethyl-2-(nitromethylene)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethyl-2-(nitromethylene)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2-(nitromethylidene)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-(nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a nitromethylidene group at the 2-position. This molecule is of interest to the scientific community due to its neuroactive properties, acting as a fast-acting neurotoxicant.[1] Its mechanism of action involves the antagonism of postsynaptic nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, intended to serve as a foundational resource for researchers in pharmacology and drug development. While specific quantitative biological data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for its synthesis and contextualizes its biological activity within the broader class of nitromethylene insecticides and nAChR modulators.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .[1][2] Its structure combines the saturated heterocyclic pyrrolidine ring with the electron-withdrawing nitromethylidene group, rendering the molecule with specific reactivity and biological characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 156.18 g/mol | PubChem[1] |

| CAS Number | 26171-04-0 | Benchchem[2] |

| IUPAC Name | (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine | PubChem[1] |

| Predicted LogP | 1.2 | PubChem[1] |

| Appearance | Powder | Benchchem[2] |

Predicted Spectroscopic Data:

While experimental spectra for this compound are not widely available, predicted Nuclear Magnetic Resonance (NMR) data can provide insight into its structural features.

¹H NMR (Predicted) [2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH-NO₂ | ~7.0 - 7.5 | Singlet (s) |

| N-CH₂ (ring) | ~3.3 - 3.6 | Triplet (t) |

| N-CH₂ (ethyl) | ~3.2 - 3.5 | Quartet (q) |

| Ring-CH₂-CH₂-N | ~2.0 - 2.3 | Multiplet (m) |

| Ring-CH₂-C= | ~2.8 - 3.1 | Triplet (t) |

| -CH₃ (ethyl) | ~1.1 - 1.3 | Triplet (t) |

¹³C NMR (Predicted) [2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=CH-NO₂ | ~150 - 155 |

| =CH-NO₂ | ~115 - 120 |

| N-CH₂ (ring) | ~50 - 55 |

| N-CH₂ (ethyl) | ~45 - 50 |

| Ring-CH₂-CH₂-N | ~30 - 35 |

| Ring-CH₂-C= | ~25 - 30 |

| -CH₃ (ethyl) | ~12 - 15 |

Synthesis Protocols

The synthesis of this compound typically starts from 1-ethyl-2-pyrrolidinone. A common and effective method involves a Vilsmeier-Haack type reaction to activate the lactam, followed by condensation with nitromethane.[2]

Synthesis via Vilsmeier Reagent Intermediate

This protocol is adapted from a patented method which reports a high yield of over 70%.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a reaction vessel, dissolve 1-ethyl-2-pyrrolidinone (1.0 eq) in a suitable solvent such as chloroform. Cool the mixture to 0-10 °C.

-

Slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.1 eq) to the solution while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours to form the Vilsmeier salt intermediate.

-

Condensation with Nitromethane: In a separate flask, prepare a solution of nitromethane (1.2 eq) in methanol.

-

Add the previously formed Vilsmeier salt intermediate to the nitromethane solution.

-

Cool the mixture to 0-10 °C and add a solution of sodium methoxide in methanol (2.6 eq) dropwise, ensuring the temperature remains between 5-10 °C.

-

After the addition, slowly warm the reaction mixture to reflux and maintain for 3-5 hours.

-

Work-up and Isolation: After the reaction is complete, remove the methanol by distillation.

-

Cool the residue to induce crystallization of the product, this compound.

-

Isolate the product by filtration and dry.

Logical Workflow for Synthesis:

Reduction to 2-Aminomethyl-1-ethylpyrrolidine

This compound can be reduced to form 2-aminomethyl-1-ethylpyrrolidine, a key intermediate for the synthesis of some pharmaceutical compounds. An electrolytic reduction method has been described with a high yield.

Experimental Protocol:

-

Electrolytic Cell Setup: Use a divided electrolytic cell with a copper cathode and a palladium or platinum anode.

-

Electrolyte:

-

Anode chamber: A saturated aqueous solution of sodium carbonate.

-

Cathode chamber: A mixture of a 2N aqueous sodium carbonate solution and methanol.

-

-

Pre-electrolysis: Pass carbon dioxide through the catholyte and conduct pre-electrolysis for several minutes.

-

Reduction:

-

Add this compound powder (e.g., 1.56 g) to the cathode chamber.

-

Apply a constant current (e.g., 1 Ampere) for approximately 2.5 hours with stirring at 20-23 °C.

-

Continue to pass carbon dioxide through the catholyte during the electrolysis.

-

-

Work-up and Isolation:

-

After the electrolysis, acidify the catholyte solution with dilute hydrochloric acid.

-

Remove the methanol by distillation under reduced pressure.

-

Further purification steps (e.g., extraction and distillation) will yield oily 2-aminomethyl-1-ethylpyrrolidine.

-

Biological Activity and Mechanism of Action

Neurotoxicity and Nicotinic Acetylcholine Receptor Antagonism

This compound is classified as a fast-acting neurotoxicant.[1] The neurotoxicity of nitromethylene compounds is attributed to their action as antagonists at postsynaptic nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.

The proposed mechanism involves the binding of this compound to the nAChR, which prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor. This blockade of nAChR function disrupts normal neurotransmission, leading to both excitatory and depressant effects, and ultimately, neurotoxicity.[1]

Signaling Pathway of nAChR Antagonism:

Quantitative Biological Data

Recommended Experimental Protocols for Biological Evaluation

To elucidate the specific pharmacological profile of this compound, the following in vitro assays are recommended.

Radioligand Binding Assays

This assay determines the affinity of the compound for specific nAChR subtypes.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).

-

Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS).

-

Competition Binding:

-

Incubate the cell membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for α7).

-

Add increasing concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Assays (Calcium Influx Assay)

This assay measures the ability of the compound to inhibit nAChR function upon agonist stimulation.

Experimental Protocol:

-

Cell Culture: Culture cells stably expressing the nAChR subtype of interest in a multi-well plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known nAChR agonist (e.g., nicotine or acetylcholine) to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium influx.

Experimental Workflow for Biological Evaluation:

Conclusion

This compound is a neuroactive compound with a clear mechanism of action as a nicotinic acetylcholine receptor antagonist. While its synthesis is well-documented, a significant gap exists in the public domain regarding its specific quantitative pharmacological data. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the synthesis and biological properties of this and related compounds. Such studies will be crucial in fully characterizing its potential applications and risks in the fields of pharmacology and toxicology.

References

1-Ethyl-2-(nitromethylidene)pyrrolidine structure and properties

An In-depth Technical Guide to 1-Ethyl-2-(nitromethylidene)pyrrolidine

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the synthetic utility and biological relevance of this compound.

Compound Identification and Structure

This compound is a heterocyclic compound featuring a pyrrolidine ring N-substituted with an ethyl group and a nitromethylidene group at the 2-position.[1] Its systematic IUPAC name is (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine.[1]

| Identifier | Value |

| CAS Number | 26171-04-0[1][2][3] |

| Molecular Formula | C₇H₁₂N₂O₂[1][2] |

| Molecular Weight | 156.18 g/mol [1][4] |

| IUPAC Name | (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[1] |

| InChI | InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3/b7-6-[1] |

| InChIKey | MSXAUUYIGJZVTR-SREVYHEPSA-N[1] |

| SMILES | CCN\1CCC/C1=C/--INVALID-LINK--[O-][1] |

| Synonyms | 1-Ethyl-2-(nitromethylene)pyrrolidine, EINECS 247-494-6[1][2] |

Physicochemical Properties

The properties of this compound are summarized below. It is a crystalline solid at room temperature.[5] The nitromethylidene group, being highly electron-withdrawing, significantly influences the molecule's reactivity.[4]

| Property | Value | Source |

| Melting Point | 126 to 128 °C | [5][6] |

| Boiling Point | 245.8°C at 760 mmHg | [2] |

| 237.7±13.0 °C (Predicted) | [7] | |

| Density | 1.193 g/cm³ | [2] |

| 1.046±0.06 g/cm³ (Predicted) | [7] | |

| Refractive Index | 1.581 | [2] |

| Flash Point | 102.4°C | [2] |

| pKa | 7.51±0.20 (Predicted) | [7] |

| LogP | 1.2 (Computed) | [1] |

Synthesis Protocols

The synthesis of this compound typically starts from 1-Ethyl-2-pyrrolidinone. Two common methods are detailed below.

Method 1: Synthesis via Vilsmeier-Haack Type Reaction

This method involves the activation of 1-Ethyl-2-pyrrolidinone with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to form a Vilsmeier salt intermediate.[8] This intermediate is then reacted with nitromethane in the presence of a strong base such as sodium methoxide.[4][8]

Experimental Protocol:

-

To a solution of 1-Ethyl-2-pyrrolidinone in a suitable solvent (e.g., dichloromethane, chloroform), add POCl₃ or thionyl chloride.[8] The optimal molar ratio of 1-ethyl-pyrrolidone to POCl₃ is 1:1.1.[4]

-

Stir the mixture to form the Vilsmeier salt intermediate.[8]

-

In a separate flask, prepare a solution of sodium methoxide in methanol. The optimal molar ratio of 1-ethyl-pyrrolidone to sodium methoxide is 1:2.6.[4]

-

Cool the sodium methoxide solution and add nitromethane. The optimal molar ratio of 1-ethyl-pyrrolidone to nitromethane is 1:1.2.[4]

-

Add the Vilsmeier salt intermediate to the nitromethane/sodium methoxide solution while maintaining a reaction temperature between 0°C and 10°C.[4][8]

-

Allow the reaction to proceed for 10 to 15 hours with stirring.[4][8]

-

Upon completion, proceed with standard aqueous workup and extraction with an organic solvent.

-

Purify the product, for instance, by crystallization to yield this compound. A yield of over 70% can be achieved with this method.[8]

Caption: Synthesis workflow via Vilsmeier intermediate.

Method 2: Synthesis via O-Alkylation

This route begins with the O-alkylation of the precursor lactam, 1-ethyl-2-pyrrolidinone, to form a more reactive cyclic imino ether intermediate.[4] This is followed by reaction with nitromethane.

Experimental Protocol:

-

Warm a solution of 11.3 g of 1-ethyl-2-pyrrolidinone in 12.6 g of dimethyl sulfate at 60 to 63°C for 1.5 hours with stirring.[5][6]

-

Cool the resulting mixture and add a methoxide solution (prepared by dissolving 2.3 g of sodium in 70 ml of anhydrous methanol) dropwise with stirring.[5][6]

-

Add 9.2 g of nitromethane to the mixture and stir for one hour at room temperature.[5][6]

-

Remove the methanol by evaporation under reduced pressure.[5][6]

-

Mix the residue with 150 ml of water and extract three times with a total of 50 ml of chloroform.[5][6]

-

Dry the chloroform layer, evaporate the solvent, and wash the residue with ether to obtain crystals of 1-ethyl-2-nitromethylene pyrrolidine.[5][6]

Chemical Reactivity and Applications

Dual Reactivity

The nitromethylidene group imparts dual reactivity to the molecule.

-

Michael Acceptor: The strong electron-withdrawing nature of the nitro group makes the double bond electron-deficient. This renders the β-carbon highly susceptible to nucleophilic attack, making the compound an excellent Michael acceptor.[4]

-

Enamine-like Nucleophilicity: The lone pair of electrons on the pyrrolidine nitrogen can delocalize into the nitromethylidene moiety. This resonance increases the electron density on the exocyclic α-carbon, giving it nucleophilic character and making it susceptible to attack by electrophiles.[4]

Key Intermediate for Sulpiride Synthesis

This compound is a crucial intermediate in the synthesis of 1-ethyl-2-aminomethylpyrrolidine, which is a key precursor for the atypical antipsychotic drug Sulpiride.[4][8] The primary transformation is the reduction of the nitromethylidene group to an aminomethyl group.[4]

Caption: Pathway to the antipsychotic drug Sulpiride.

Experimental Protocol for Hydrogenation:

-

To a solution of 23.4 g of 1-ethyl-2-nitromethylene pyrrolidine in 500 ml of methanol, add approximately 5 g of Raney nickel catalyst.[6][9]

-

Hydrogenate the mixture at atmospheric pressure and room temperature for about 5 hours until 4 molar equivalents of hydrogen are absorbed.[6]

-

Alternatively, use a palladium-on-carbon catalyst with a mixture of carbon dioxide and hydrogen.[4][9] The reaction can be run at a pressure of 1-10 atm and a temperature of 25-100 °C.[9]

-

After the reaction is complete, filter the mixture to remove the catalyst.[6]

-

Evaporate the solvent under reduced pressure.[6]

-

Distill the residue to obtain oily 2-aminomethyl-1-ethylpyrrolidine.[6][10]

Biological Activity and Toxicology

Mechanism of Action

Compounds of the nitromethylene class are known to be neurotoxic.[1] this compound is described as a fast-acting neurotoxicant that functions as a neurotransmitter mimic.[1] It exhibits both excitatory and depressant effects, ultimately leading to the blockage of postsynaptic nicotinic receptors.[1] The pyrrolidine scaffold itself is a common feature in many biologically active molecules and drugs.[11]

Caption: Interaction with postsynaptic nicotinic receptors.

Safety and Hazards

The compound is classified as an irritant.[1] According to GHS classifications from PubChem, it is associated with the following hazards:

| Hazard Code | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be followed when handling this compound.[12]

Spectroscopic Data

Spectroscopic Data for 1-Ethyl-2-pyrrolidinone (Precursor):

-

¹H NMR Spectrum: Available in various databases.[13]

-

IR Spectrum: Available in the NIST WebBook.[14]

-

Mass Spectrum (EI): Available in the NIST WebBook.[15]

References

- 1. 1-Ethyl-2-(nitromethylene)pyrrolidine | C7H12N2O2 | CID 1712702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemnet.com [chemnet.com]

- 3. 1-ethyl-2-(nitromethylene)pyrrolidine | 26171-04-0 [chemicalbook.com]

- 4. This compound | 26171-04-0 | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3708497A - 1-substituted-2-nitromethylene-pyrrolidines - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. CN106854171A - A kind of synthetic method of the Nitromethylene pyrrolidines of 1 ethyl 2 - Google Patents [patents.google.com]

- 9. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]

- 14. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 15. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine IUPAC name

An In-depth Technical Guide to (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine, a key heterocyclic compound with significant applications in organic synthesis and pharmaceutical drug development. The document details its chemical identity, physicochemical properties, and inherent reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and subsequent conversion into pharmaceutically relevant intermediates. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies in a structured format, supplemented by logical diagrams to illustrate complex chemical pathways and relationships.

Chemical Identity and Properties

(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine is formally recognized by the IUPAC name (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[1]. Its core structure consists of a five-membered pyrrolidine ring, which is a common scaffold in a wide array of biologically active compounds[2][3].

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[1] |

| CAS Number | 26171-04-0[1] |

| Molecular Formula | C7H12N2O2[1] |

| InChI | InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3/b7-6-[1] |

| InChIKey | MSXAUUYIGJZVTR-SREVYHEPSA-N[1] |

| SMILES | CCN1CCC/C1=C/--INVALID-LINK--[O-][1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the compound.

| Property | Value |

| Molecular Weight | 156.18 g/mol [1] |

| XLogP3 | 1.2[1] |

| Exact Mass | 156.089877630 Da[1] |

| Monoisotopic Mass | 156.089877630 Da[1] |

| Polar Surface Area | 49.1 Ų[1] |

Hazard Information

The compound is associated with the following hazard classifications.

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Chemical Reactivity and Profile

The reactivity of the nitromethylidene group in (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine is primarily dictated by the strong electron-withdrawing nature of the nitro group. This electronic effect renders the double bond electron-deficient, making the β-carbon highly susceptible to nucleophilic attack, thus classifying the nitromethylidene group as an excellent Michael acceptor[4]. This inherent reactivity is pivotal in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds[4].

Furthermore, the molecule features an enamine-like structure where the lone pair of electrons on the pyrrolidine nitrogen can be delocalized into the nitromethylidene moiety. This delocalization enhances the electron density on the exocyclic α-carbon, imparting it with nucleophilic character and making it susceptible to attack by electrophiles[4].

Synthesis and Experimental Protocols

(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine is a crucial synthetic intermediate, particularly for the production of the atypical antipsychotic drug Sulpiride[4][5]. The primary conversion involves the catalytic hydrogenation of the nitromethylidene group to an aminomethyl group[4].

Synthesis of (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine

A common and effective route for synthesizing the title compound starts from 1-ethyl-2-pyrrolidinone[4][5].

Methodology: The synthesis is a multi-step process initiated by the reaction of 1-ethyl-pyrrolidinone with an activating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to form a Vilsmeier salt intermediate[5]. This intermediate is then reacted with nitromethane and sodium methoxide in a methanol solution to yield (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[5].

Optimized Reaction Parameters:

-

Molar Ratio: The optimal molar ratio of 1-ethyl-pyrrolidone:POCl3 (or thionyl chloride):sodium methoxide:nitromethane is 1:1.1:2.6:1.2[4][5].

-

Temperature: The reaction is temperature-sensitive, with an optimal range of 0°C to 10°C[4][5].

-

Reaction Time: The optimal reaction time is between 10 to 15 hours[5].

Following this protocol can achieve yields of over 70%[5].

References

- 1. 1-Ethyl-2-(nitromethylene)pyrrolidine | C7H12N2O2 | CID 1712702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Ethyl-2-(nitromethylidene)pyrrolidine | 26171-04-0 | Benchchem [benchchem.com]

- 5. CN106854171A - A kind of synthetic method of the Nitromethylene pyrrolidines of 1 ethyl 2 - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Ethyl-2-(nitromethylidene)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-(nitromethylidene)pyrrolidine is a member of the nitromethylene class of compounds, which are known for their activity as insecticides. The core mechanism of action for this class of compounds is their interaction with the nicotinic acetylcholine receptors (nAChRs). This technical guide synthesizes the available information to provide a detailed understanding of the pharmacology of this compound. While specific quantitative data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from closely related nitromethylene and neonicotinoid compounds to present a comprehensive overview of its expected mechanism of action, supported by general experimental protocols and conceptual signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidine ring, an ethyl group attached to the nitrogen atom, and a nitromethylidene substituent. Its structural similarity to other well-characterized neonicotinoid and nitromethylene insecticides provides a strong basis for understanding its biological activity. These compounds act as neurotoxicants, primarily by targeting the insect nervous system. The central hypothesis is that this compound functions as an agonist at nicotinic acetylcholine receptors, leading to hyperexcitation of the post-synaptic neuron, followed by receptor blockade, paralysis, and death of the insect.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel. In the nervous system, nAChRs are activated by the neurotransmitter acetylcholine (ACh), leading to the influx of cations and depolarization of the neuron.

This compound acts as a neurotransmitter mimic, binding to the ACh binding site on the nAChR.[1] This binding event is proposed to have a dual effect: an initial excitatory (agonistic) phase followed by a depressant phase characterized by the blockage of the postsynaptic nicotinic receptors.[1]

Signaling Pathway

The interaction of this compound with the nAChR initiates a cascade of events at the postsynaptic membrane. The following diagram illustrates the proposed signaling pathway.

Quantitative Data (Hypothetical)

| Parameter | Value (Hypothetical) | Description |

| Binding Affinity (Ki) | ||

| Insect nAChR (e.g., from Drosophila melanogaster) | 1 - 50 nM | Concentration required to occupy 50% of the receptors. |

| Vertebrate nAChR (e.g., rat α4β2) | > 1000 nM | Higher values indicate lower affinity and selectivity for insect over vertebrate receptors. |

| Functional Potency (EC50) | ||

| Insect nAChR | 10 - 200 nM | Concentration for 50% of maximal response in electrophysiological assays. |

| Inhibition (IC50) | ||

| [³H]Imidacloprid Binding | 5 - 100 nM | Concentration to displace 50% of a radiolabeled neonicotinoid. |

| Insecticidal Activity (LD50) | ||

| Topical application on housefly (Musca domestica) | 0.1 - 1 µg/g | Dose required to kill 50% of the test population. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of the compound to nAChRs.

Protocol Details:

-

Membrane Preparation: Homogenize insect heads (e.g., Drosophila melanogaster) or cultured cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid) and a range of concentrations of this compound.

-

Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol assesses the functional activity (agonist or antagonist) of the compound on nAChRs expressed in Xenopus oocytes.

References

The Neurotoxic Profile of 1-Ethyl-2-(nitromethylidene)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on the neurotoxicity of 1-Ethyl-2-(nitromethylidene)pyrrolidine (ENMP). Due to a lack of specific in-depth studies on ENMP, this guide leverages data from closely related nitromethylene insecticides and neonicotinoids to infer its potential mechanisms of action and neurotoxic effects. All data and pathways derived from analogous compounds are explicitly noted.

Executive Summary

Quantitative Neurotoxicity Data (Inferred from Analogous Compounds)

Due to the absence of specific quantitative neurotoxicity data for this compound, this section presents data from studies on the closely related nitromethylene heterocyclic insecticide, 2-(nitromethylene)tetrahydro-1,3-thiazine (NMTHT), and the neonicotinoid insecticide, imidacloprid. These compounds share structural similarities and a proposed mechanism of action centered on the nicotinic acetylcholine receptor.

| Compound | Assay | Organism/Cell Line | Endpoint | Result | Reference |

| 2-(nitromethylene)tetrahydro-1,3-thiazine (NMTHT) | Radioligand Binding Assay | Cockroach (Periplaneta americana) nerve cord membranes | Inhibition of [¹²⁵I]α-bungarotoxin binding | - | [2] |

| 2-(nitromethylene)tetrahydro-1,3-thiazine (NMTHT) | Radioligand Binding Assay | Fish (Torpedo californica) electric organ membranes | Inhibition of [¹²⁵I]α-bungarotoxin binding | - | [2] |

| 2-(nitromethylene)tetrahydro-1,3-thiazine (NMTHT) | Electrophysiology | Cockroach (Periplaneta americana) fast coxal depressor motorneuron (Df) | Dose-dependent depolarization | Agonist action | [2][3] |

| Imidacloprid | Cell Viability Assay | Mouse primary hippocampal neurons | LC50 (72h exposure) | ~50 µM | [4] |

| Imidacloprid | Calcium Imaging | Mouse primary hippocampal neurons | Increased intracellular Ca²⁺ | Excitatory effects | [4] |

Note: The table above is illustrative and compiled from data on analogous compounds to provide a potential framework for the neurotoxic profile of ENMP. The "-" indicates that while inhibition was observed, specific quantitative values like IC50 were not provided in the abstract.

Postulated Mechanism of Action and Signaling Pathways

The primary molecular target of nitromethylene insecticides is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission.[2][3][5] Based on studies of related compounds, ENMP likely acts as an agonist at insect nAChRs, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[2][3][6]

This agonistic action leads to prolonged and excessive stimulation of nAChRs, resulting in the persistent depolarization of the postsynaptic neuron.[2][3] This initial hyperexcitation can lead to a subsequent blockage of the receptor, disrupting normal nerve signaling.[1] The downstream cellular consequences of this overstimulation, as inferred from studies on neonicotinoids like imidacloprid, can involve a cascade of neurotoxic events.[7]

A key event in this cascade is an excessive influx of calcium ions (Ca²⁺) into the neuron.[7] This calcium overload can, in turn, induce mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to oxidative stress.[7] Ultimately, these events can trigger apoptotic pathways and lead to neuronal cell death.

Signaling Pathway of Nitromethylene-Induced Neurotoxicity

Caption: Postulated signaling pathway of ENMP-induced neurotoxicity.

Experimental Protocols for Neurotoxicity Assessment

The following are detailed methodologies for key experiments that can be employed to assess the neurotoxicity of this compound. These protocols are based on established methods in neurotoxicology research.

Cell Culture and Treatment

-

Cell Line: Primary cortical neurons from embryonic rats or mice, or a suitable neuronal cell line (e.g., SH-SY5Y, PC12).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Culture medium is specific to the cell type (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for primary neurons).

-

Treatment: ENMP is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to achieve the desired final concentrations. Control cultures receive the vehicle at the same concentration as the highest ENMP dose. Cells are exposed to ENMP for various time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Plate cells in a 96-well plate and treat with varying concentrations of ENMP.

-

After the incubation period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Culture and treat cells with ENMP as described above.

-

In the final 30-60 minutes of treatment, load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

-

Quantify ROS levels relative to the control group.

-

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

-

Principle: Measures the electrophysiological properties of individual neurons, including membrane potential and ion channel currents, to assess the direct effects of a compound on neuronal excitability.

-

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing).

-

Perfuse the recording chamber with a solution containing ENMP at various concentrations.

-

Record changes in membrane potential, firing rate, and synaptic currents to determine the effect of ENMP on neuronal function.

-

Experimental Workflow for In Vitro Neurotoxicity Testing

Caption: General workflow for in vitro neurotoxicity assessment of ENMP.

Conclusion

While direct experimental data on the neurotoxicity of this compound is limited, the available information on the broader class of nitromethylene insecticides strongly suggests that it is a neurotoxic compound. Its primary mechanism of action is likely the agonistic modulation of nicotinic acetylcholine receptors, leading to neuronal hyperexcitation, ionic imbalance, oxidative stress, and ultimately, neurodegeneration. Further in-depth studies employing the experimental protocols outlined in this guide are necessary to fully elucidate the specific neurotoxic profile and quantitative risk associated with ENMP. This information is critical for researchers, scientists, and drug development professionals working with this and related compounds.

References

- 1. 1-Ethyl-2-(nitromethylene)pyrrolidine | C7H12N2O2 | CID 1712702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Actions of the insecticide 2(nitromethylene)tetrahydro-1,3-thiazine on insect and vertebrate nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Neonicotinoid Pesticides Affect Developing Neurons in Experimental Mouse Models and in Human Induced Pluripotent Stem Cell (iPSC)-Derived Neural Cultures and Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects | Annual Reviews [annualreviews.org]

- 6. Nitromethylene actions on in situ and expressed insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low doses of insecticide trigger neurodegeneration in insects | Texas Children's [texaschildrens.org]

The Pivotal Role of the Nitromethylidene Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The nitromethylidene group, a potent electron-withdrawing moiety, imparts unique reactivity to heterocyclic systems, making it a cornerstone in the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the chemical behavior of the nitromethylidene functionality when appended to various heterocyclic scaffolds. Particular emphasis is placed on its application in the development of novel therapeutic agents and agrochemicals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations.

Core Reactivity Principles

The reactivity of the nitromethylidene group is predominantly governed by the strong electron-withdrawing nature of the nitro group, which polarizes the exocyclic double bond. This polarization renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the conjugated π-system allows the nitromethylidene group to participate in various pericyclic reactions. The principal modes of reactivity can be categorized as:

-

Nucleophilic Conjugate (Michael) Addition: This is the most common reaction pathway, where nucleophiles add to the electrophilic β-carbon of the nitromethylidene group.

-

Cycloaddition Reactions: The double bond of the nitromethylidene group can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.

-

Reduction: The nitro group can be selectively or fully reduced to afford various nitrogen-containing functionalities, providing a gateway to diverse molecular scaffolds.

Nucleophilic Conjugate Addition: A Versatile Tool for Functionalization

The Michael addition of nucleophiles to nitromethylidene-substituted heterocycles is a powerful method for C-C and C-heteroatom bond formation. The reaction proceeds readily with a variety of soft nucleophiles, including thiols, amines, and carbanions.

Thia-Michael Addition

The addition of thiols to nitromethylidene heterocycles is a highly efficient reaction, often proceeding under mild, base-catalyzed conditions. This reaction has been extensively utilized in the synthesis of novel neonicotinoid insecticides.

Table 1: Thia-Michael Addition to 2-(Nitromethylidene)imidazolidine Derivatives

| Entry | Heterocyclic Substrate | Thiol Nucleophile | Product | Yield (%) | Reference |

| 1 | 1-(pyridin-3-ylmethyl)-2-(nitromethylidene)imidazolidine | Ethanethiol | 1-(pyridin-3-ylmethyl)-2-(1-nitro-2-(ethylthio)ethyl)imidazolidine | 85 | |

| 2 | 1-((6-chloropyridin-3-yl)methyl)-2-(nitromethylidene)imidazolidine | Thiophenol | 1-((6-chloropyridin-3-yl)methyl)-2-(1-nitro-2-(phenylthio)ethyl)imidazolidine | 92 | |

| 3 | 1-benzyl-2-(nitromethylidene)imidazolidine | 2-mercaptoethanol | 1-benzyl-2-(2-((2-hydroxyethyl)thio)-1-nitroethyl)imidazolidine | 88 |

Experimental Protocol: General Procedure for Thia-Michael Addition

To a solution of the nitromethylidene-substituted heterocycle (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL) is added the thiol (1.1 mmol). A catalytic amount of a base, for instance, triethylamine (0.1 mmol) or potassium carbonate (0.1 mmol), is then introduced. The reaction mixture is stirred at room temperature for a period of 2-8 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired thia-Michael adduct.

Logical Workflow for Thia-Michael Addition

Caption: Workflow for the base-catalyzed Thia-Michael addition.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient double bond of the nitromethylidene group serves as an excellent dipolarophile in [3+2] cycloaddition reactions and as a dienophile in [4+2] cycloadditions. These reactions provide access to complex, fused heterocyclic systems with a high degree of stereocontrol.

[3+2] Cycloaddition with Azomethine Ylides

Nitromethylidene heterocycles react readily with azomethine ylides, generated in situ from the corresponding imines, to afford highly substituted pyrrolidine-fused heterocyclic systems.

Table 2: [3+2] Cycloaddition of 2-(Nitromethylidene)pyrrolidine with Azomethine Ylides

| Entry | Dipole (from) | Dipolarophile | Product | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | N-benzylideneglycine methyl ester | 2-(nitromethylidene)pyrrolidine | Spiro[pyrrolidine-2,3'-pyrrolo[1,2-a]pyrazine] derivative | >95:5 | 82 | |

| 2 | Sarcosine and benzaldehyde | 2-(nitromethylidene)pyrrolidine | Spiro[pyrrolidine-2,3'-pyrrolidine] derivative | 90:10 | 75 |

Experimental Protocol: [3+2] Cycloaddition of a Nitromethylidene Heterocycle

A mixture of the N-substituted glycine ester (1.2 mmol) and an aldehyde (1.0 mmol) in anhydrous toluene (15 mL) is heated at reflux for 2 hours with azeotropic removal of water. The reaction mixture is then cooled to room temperature, and the nitromethylidene-substituted heterocycle (1.0 mmol) is added. The mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by flash chromatography to give the cycloadduct.

Caption: Synthetic utility of the reduced aminomethyl heterocycle.

Conclusion

The nitromethylidene group is a versatile and highly reactive functional group in heterocyclic chemistry. Its pronounced electrophilicity at the β-carbon and its ability to participate in cycloaddition reactions make it an invaluable tool for the synthesis of complex and biologically relevant molecules. The reactions of nucleophilic conjugate addition, cycloaddition, and reduction provide a robust platform for the diversification of heterocyclic scaffolds, which is of paramount importance in the fields of drug discovery and agrochemical development. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers aiming to harness the synthetic potential of nitromethylidene-containing heterocycles.

The Nitromethylidene Moiety: An In-depth Technical Guide on its Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitromethylidene moiety, characterized by the =CH-NO₂ group, is a critical pharmacophore and versatile synthetic intermediate. Its potent electron-withdrawing nature significantly influences the electronic properties of parent molecules, impacting their reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, electronic characteristics, and biological significance of the nitromethylidene moiety, with a focus on its applications in drug discovery and development.

Synthesis of Nitromethylidene-Containing Compounds

The synthesis of molecules bearing the nitromethylidene group can be achieved through several synthetic routes. One of the most prominent methods is the Vilsmeier-Haack reaction. Other notable methods include the condensation of active methylene compounds with nitro derivatives.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It can be adapted for the synthesis of nitromethylidene derivatives. The reaction typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then reacts with a suitable substrate.

A general workflow for the Vilsmeier-Haack reaction to generate a nitromethylidene compound is depicted below.

Figure 1: General workflow for the Vilsmeier-Haack synthesis of nitromethylidene compounds.

Electronic Properties of the Nitromethylidene Moiety

The electronic character of the nitromethylidene group is dominated by the strong electron-withdrawing nature of the nitro group (-NO₂). This property is a consequence of both inductive and resonance effects.

Resonance Structures

The delocalization of electrons within the nitromethylidene moiety can be represented by several resonance structures. These structures illustrate the electron-deficient nature of the carbon atom double-bonded to the nitro group, making it susceptible to nucleophilic attack. This electrophilicity is a key determinant of its chemical reactivity and biological activity.

Figure 2: Key resonance structures illustrating electron delocalization in the nitromethylidene moiety.

Electron-Withdrawing Strength

Computational studies using Density Functional Theory (DFT) can provide theoretical estimations of electronic parameters like Hammett constants. Such studies have been employed to successfully predict these constants for various substituents by correlating calculated atomic charges with experimental values.[4][5]

Spectroscopic Characterization

The nitromethylidene moiety exhibits characteristic signals in various spectroscopic analyses, which are crucial for the identification and structural elucidation of compounds containing this group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the nitromethylidene group (=CH-NO₂) typically appears as a singlet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shift is influenced by the electronic nature of the substituents on the rest of the molecule.

-

¹³C NMR: The carbon atom of the nitromethylidene group (=CH-NO₂) also resonates at a downfield chemical shift, typically in the range of δ 130-150 ppm.

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H | 7.0 - 8.5 |

| ¹³C | 130 - 150 |

Table 1: Typical NMR Chemical Shift Ranges for the Nitromethylidene Moiety.

Infrared (IR) Spectroscopy

The IR spectrum of a nitromethylidene-containing compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric N-O Stretch | 1550 - 1475 |

| Symmetric N-O Stretch | 1360 - 1290 |

Table 2: Characteristic IR Absorption Bands for the Nitro Group in Nitromethylidene Moieties.[6]

Role in Drug Development and Signaling Pathways

The unique electronic properties of the nitromethylidene moiety make it an attractive pharmacophore in drug design. Its ability to act as a Michael acceptor allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the inhibition of enzyme activity.

Inhibition of Signaling Pathways

Recent research has highlighted the potential of nitroalkenes, which contain the nitromethylidene moiety, to modulate key signaling pathways implicated in cancer and other diseases.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Some studies suggest that nitroalkenes may exert their anti-cancer effects by inhibiting components of this pathway, although the precise molecular targets are still under investigation.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[9] There is emerging evidence that certain natural and synthetic compounds can target this pathway to induce anti-tumor responses.[10] While direct inhibition of MAPK pathway components by nitromethylidene compounds is an active area of research, their electrophilic nature suggests they could potentially interact with key cysteine residues in kinases within this cascade.

Figure 3: Potential inhibition of PI3K/Akt and MAPK signaling pathways by nitromethylidene compounds.

Experimental Protocols

Synthesis of 1-ethyl-2-nitromethylidene pyrrolidine via Vilsmeier-Haack Reaction[2]

Materials:

-

1-ethyl pyrrolidone

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Reaction solvent (e.g., dichloroethane, dichloromethane, chloroform, or toluene)

-

Nitromethane

-

Sodium methoxide in methanol

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 1-ethyl pyrrolidone in the chosen reaction solvent, add POCl₃ or thionyl chloride dropwise at a controlled temperature (e.g., 0-10 °C) to form the Vilsmeier salt intermediate.

-

After the formation of the intermediate, it is reacted with a mixture of nitromethane and a methanolic solution of sodium methoxide.

-

The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature or refluxed to ensure complete reaction.

-

The product, 1-ethyl-2-nitromethylidene pyrrolidine, is then isolated through standard workup procedures, which may include filtration, extraction, and purification by crystallization or chromatography.

General Protocol for Kinase Inhibition Assay[6][11][12]

Objective: To determine the inhibitory effect of a nitromethylidene-containing compound on the activity of a specific kinase.

Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound (nitromethylidene derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, its substrate, and the kinase assay buffer.

-

Add the different concentrations of the test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a specified period.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based readout.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

References

- 1. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ulab360.com [ulab360.com]

- 7. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to Nitromethylene Pyrrolidines: Synthesis, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromethylene pyrrolidines are a class of heterocyclic compounds characterized by a pyrrolidine ring substituted with a nitromethylene group. This structural motif has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The pyrrolidine scaffold itself is a versatile building block in drug discovery, known to impart favorable pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets.[1] The addition of the nitromethylene group, a strong electron-withdrawing moiety, further enhances the chemical reactivity and biological activity of these compounds, making them promising candidates for the development of novel therapeutics.

This technical guide provides a comprehensive review of the current literature on nitromethylene pyrrolidines, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key synthetic methods are presented, along with a summary of available quantitative biological data. Furthermore, signaling pathways modulated by this class of compounds are illustrated to provide a deeper understanding of their therapeutic potential.

Synthesis of Nitromethylene Pyrrolidines

The synthesis of nitromethylene pyrrolidines typically involves the reaction of a pyrrolidone derivative with a nitromethane source. Several methods have been reported, with variations in reagents and reaction conditions to optimize yield and purity.

General Synthesis of 1-substituted-2-nitromethylene-pyrrolidines

A common synthetic route involves the activation of a 1-substituted-2-pyrrolidinone followed by condensation with nitromethane. The activation is often achieved using reagents like dimethyl sulfate or phosphorus oxychloride (POCl₃).

Below is a diagram illustrating a typical synthesis of a 1-ethyl-2-nitromethylene-pyrrolidine.

Synthesis of 1-ethyl-2-nitromethylene-pyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-2-nitromethylene-pyrrolidine via Vilsmeier Reaction [2]

-

Materials: 1-ethyl-2-pyrrolidinone, phosphorus oxychloride (POCl₃), chloroform, nitromethane, sodium methoxide in methanol.

-

Step 1: Formation of the Vilsmeier Salt Intermediate.

-

Mix 113 g (1 mol) of 1-ethyl-2-pyrrolidinone with 500 mL of chloroform in a reaction vessel.

-

Cool the mixture using an ice water bath.

-

Slowly add 168 g (1.1 mol) of POCl₃ dropwise to the mixture, maintaining the temperature between 0-10 °C. The addition should take approximately 1 hour.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-5 hours.

-

The resulting Vilsmeier salt intermediate is obtained by suction filtration.

-

-

Step 2: Condensation with Nitromethane.

-

Prepare a mixed liquor of 73.2 g (1.2 mol) of nitromethane in 100 mL of methanol.

-

Add the Vilsmeier salt intermediate from Step 1 to this mixed liquor.

-

Cool the mixture to 0 °C using an ice water bath.

-

Add a 29% methanol solution of sodium methoxide (483 g, 2.6 mol) dropwise, keeping the temperature between 5-10 °C. This addition should take 1-2 hours.

-

After the addition, slowly warm the reaction mixture to reflux and maintain for 3-5 hours.

-

After reflux, recover the methanol by distillation.

-

Cool the remaining mixture to induce precipitation of the product.

-

Collect the solid product, 1-ethyl-2-nitromethylene-pyrrolidine, by suction filtration and dry. The reported yield is approximately 87%.[2]

-

Protocol 2: Synthesis of 1-propyl-2-nitromethylene-pyrrolidine [3]

-

Materials: 1-propyl-2-pyrrolidinone, dimethyl sulfate, sodium methoxide, methanol, nitromethane, water, chloroform.

-

Procedure:

-

A solution of 1-propyl-2-pyrrolidinone is reacted with dimethyl sulfate.

-

A solution of sodium methylate (prepared from sodium and methanol) is introduced to the reaction mixture.

-

Agitation is maintained for 30 minutes before the dropwise addition of nitromethane while cooling to maintain a temperature of 20°C.

-

The mixture is allowed to stand overnight, and the solvent is subsequently removed.

-

The product is recovered by extraction with a water-chloroform mixture. The resulting N-propyl-2-nitromethylene-pyrrolidine has a melting point of 91°C.[3]

-

Biological Activities

Nitromethylene pyrrolidine derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and neuroactive properties. While extensive quantitative data for this specific subclass is limited in publicly available literature, the following tables summarize the reported activities.

Table 1: Anti-inflammatory and Neuroactive Properties of Nitromethylene Pyrrolidines

| Compound | Biological Activity | Mechanism of Action | Reference |

| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | Anti-inflammatory | Inhibition of TLR signaling pathways (MyD88- and TRIF-dependent), leading to decreased expression of inflammatory genes. | [4] |

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | Anti-inflammatory | Inhibition of TLR signaling pathways by targeting TLR4 dimerization, leading to decreased inflammatory gene expression. | [5][6] |

| 1-Ethyl-2-(nitromethylene)pyrrolidine | Neurotoxicant | Acts as a neurotransmitter mimic with both excitatory and depressant effects, eventually blocking postsynaptic nicotinic receptors. | [5] |

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Organism(s) | MIC Range (µg/mL) | Reference |

| Benzoylaminocarbothioyl pyrrolidines | Gram-negative and Gram-positive bacteria | 100 - 400 | [3] |

| Benzoylaminocarbothioyl pyrrolidines | Candida species | 25 - 100 | [3] |

| Pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone | Various bacteria and yeasts | 16 - 256 | [4] |

Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

Recent studies have elucidated the mechanism by which certain nitromethylene pyrrolidine derivatives exert their anti-inflammatory effects. Specifically, compounds like 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) and 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) have been shown to inhibit Toll-like receptor (TLR) signaling pathways.[4][6]

TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs initiate downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. The two major TLR signaling pathways are the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors such as NF-κB and IRF3, which drive the expression of inflammatory genes.[4][6]

MNP has been shown to inhibit the activation of both NF-κB and IRF3 induced by TLR agonists.[4] This suggests that MNP can modulate both the MyD88- and TRIF-dependent signaling pathways. FPP has been demonstrated to inhibit LPS-induced NF-κB activation by targeting the dimerization of TLR4.[5]

The following diagram illustrates the inhibitory effect of these nitromethylene pyrrolidines on the TLR signaling pathway.

Inhibition of TLR Signaling by Nitromethylene Pyrrolidines.

Conclusion

Nitromethylene pyrrolidines represent a promising class of compounds with diverse biological activities. Their synthesis is readily achievable through established chemical routes, allowing for the generation of a wide range of derivatives for structure-activity relationship studies. The demonstrated anti-inflammatory activity, mediated through the inhibition of key innate immune signaling pathways, highlights their potential for the development of novel therapeutics for inflammatory diseases. Further research is warranted to explore the full therapeutic potential of this compound class, including the determination of quantitative bioactivity data for a broader range of derivatives and the elucidation of their effects on other biological targets. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of nitromethylene pyrrolidines.

References

- 1. Daridorexant Hydrochloride | C23H24Cl2N6O2 | CID 91809208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9790208B2 - Crystalline salt form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as orexin receptor antagonist - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Behavior and Tautomerism of Nitromethylidene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and tautomeric behavior of nitromethylidene compounds. These compounds, characterized by a C=CHNO₂ moiety, are of significant interest in medicinal chemistry and drug development due to their unique electronic properties and reactivity. A thorough understanding of their tautomeric equilibria is crucial for predicting their biological activity, stability, and pharmacokinetic profiles.

Chemical Behavior and Reactivity

Nitromethylidene compounds are polarized olefins due to the strong electron-withdrawing nature of the nitro group. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack. The chemical behavior of these compounds is dominated by their ability to undergo Michael additions, cycloadditions, and reductions of the nitro group.

The reactivity is significantly influenced by the substituents on the carbon-carbon double bond and the nature of the surrounding molecular framework. In the context of drug design, these compounds can act as covalent modifiers or interact with biological targets through various non-covalent interactions.

Tautomerism of Nitromethylidene Compounds

The most relevant form of tautomerism in nitromethylidene compounds is the nitro-aci tautomerism , an equilibrium between the nitro form and the aci-nitro form (also known as a nitronic acid). This is a type of prototropic tautomerism involving the migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group.

The equilibrium between the nitro and aci-nitro forms is influenced by several factors, including:

-

Solvent Polarity: Polar protic solvents can stabilize the more polar aci-nitro form through hydrogen bonding.

-

pH: The aci-nitro form is acidic and can deprotonate to form a nitronate anion, shifting the equilibrium.

-

Temperature: The thermodynamics of the equilibrium can be temperature-dependent.

-

Electronic Effects: Electron-donating or -withdrawing groups on the molecule can influence the relative stability of the tautomers.

The general equilibrium is depicted below:

Quantitative Analysis of Tautomerism

The position of the tautomeric equilibrium can be quantified by the tautomeric equilibrium constant (KT) and the pKa values of the involved species. The following table summarizes key quantitative data for a representative nitroalkane, 1-hydroxy-2,2-dinitroethane, which provides insight into the factors governing this equilibrium.[1]

| Compound | Parameter | Value | Conditions |

| 1-Hydroxy-2,2-dinitroethane | pKaCH (C-protonation) | 3.78 | Water, 25 °C |

| pKaNO₂H (O-protonation) | 1.67 | Water, 25 °C | |

| pKN (Tautomeric Equilibrium Constant) | 2.11 | Water, 25 °C |

Note: pKN is calculated as pKaCH - pKaNO₂H. A lower pKN value indicates a greater propensity for the formation of the aci-tautomer.[1]

Computational studies on nitromethane, the simplest nitroalkane, indicate a significant energy difference between the nitro and aci-nitro tautomers, with the nitro form being more stable by approximately 14.1 kcal/mol in the gas phase.[2] For nitroethenediamine derivatives, quantum chemical calculations have shown that the enamine tautomer is the most preferred, and the aci-nitro form can become more accessible under acidic conditions, although it is less stable in the gas phase by about 13 kcal/mol.[3]

Experimental Protocols

Synthesis of a Representative Nitromethylidene Compound

A common route to nitromethylidene compounds involves the condensation of a carbonyl compound or its equivalent with a nitroalkane. The following is a general protocol for the synthesis of 1-(nitromethylidene)piperidine, a representative example.

Materials:

-

1-Ethoxypiperidine (or a similar piperidone derivative)

-

Nitromethane

-

Sodium methoxide solution (25% in methanol)

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-ethoxypiperidine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add nitromethane (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium methoxide solution (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A potential synthetic pathway for precursors to some nitromethylidene compounds involves the Vilsmeier-Haack reaction. The workflow for this reaction is as follows:

Characterization and Analysis of Tautomerism

NMR is a powerful tool for identifying and quantifying tautomers in solution.[4][5][6]

Protocol for Quantitative ¹H NMR (qNMR):

-

Sample Preparation: Accurately weigh the nitromethylidene compound and a suitable internal standard (e.g., dimethyl terephthalate) and dissolve them in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.

-

Acquire the spectrum at a constant, known temperature.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Identify the signals corresponding to each tautomer. The vinylic proton and the protons on the α-carbon are often good reporters of the tautomeric state.

-

Integrate the well-resolved signals of each tautomer.

-

Calculate the molar ratio of the tautomers by comparing the integrals, normalized to the number of protons giving rise to each signal.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

-

Variable Temperature (VT) NMR: VT-NMR can be used to study the thermodynamics of the tautomeric equilibrium. By acquiring spectra at different temperatures, the change in the equilibrium constant with temperature can be determined, allowing for the calculation of ΔH° and ΔS° for the tautomerization process.

UV-Vis spectroscopy can be used to study tautomerism, especially when the tautomers have distinct absorption spectra.[7]

Protocol for Studying Tautomerism by UV-Vis:

-

Sample Preparation: Prepare solutions of the nitromethylidene compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer. The π → π* and n → π* transitions are often sensitive to the tautomeric form.

-

Analyze the solvatochromic shifts (changes in λmax with solvent polarity). A significant shift can indicate a change in the tautomeric equilibrium.

-

If the molar absorptivities of the individual tautomers are known or can be estimated, the relative concentrations of the tautomers in different solvents can be calculated using the Beer-Lambert law.

-

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[8][9]

Experimental Workflow for X-ray Crystallography:

References

- 1. Kinetic and Thermodynamic Study of Proton Transfer Reactions of 1‐Hydroxy‐2,2‐Dinitroethane: Establishing a Predictive Relationship between Tautomeric and Acidity Constants in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uj.ac.za [pure.uj.ac.za]

- 3. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-biostructure.com [creative-biostructure.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine via Vilsmeier Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine, a valuable intermediate in pharmaceutical development. The synthesis is achieved through a Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich compounds. The protocol is based on a high-yield synthetic method that is simple to operate and suitable for industrial production.[1]

Reaction Scheme

The synthesis proceeds in two main steps. First, 1-ethyl-pyrrolidone reacts with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃), to form a Vilsmeier salt intermediate. This intermediate then reacts with nitromethane in the presence of a base, sodium methoxide, to yield the final product, this compound.[1]

Image: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1-ethyl-pyrrolidone | [1] |

| Vilsmeier Reagent | POCl₃ | [1] |

| Nitromethane Source | Nitromethane | [1] |

| Base | Sodium Methoxide | [1] |

| Solvent | Chloroform, Dichloroethane, Methanol | [1] |

| Reaction Temperature | 0-10 °C (Vilsmeier salt formation), 5-10 °C (nitromethane addition), Reflux (final step) | [1] |

| Reaction Time | 1 hour (POCl₃ addition), 3-5 hours (stirring at room temp), 1-2 hours (sodium methoxide addition), 3-5 hours (reflux) | [1] |

| Product Yield | Up to 87% | [1] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

1-ethyl-pyrrolidone

-

Phosphorus oxychloride (POCl₃)